molecular formula C38H84O12Si4 B13834544 Vinyl-tris(tri-sec-butoxysiloxanyl)silane CAS No. 60711-52-6

Vinyl-tris(tri-sec-butoxysiloxanyl)silane

Cat. No.: B13834544
CAS No.: 60711-52-6
M. Wt: 845.4 g/mol
InChI Key: RDWIAMYLLHXUTB-UHFFFAOYSA-N
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Description

Vinyl-tris(tri-sec-butoxysiloxanyl)silane is a specialized organosilicon compound known for its unique chemical structure and properties. This compound is primarily used as a coupling agent, which helps to enhance the adhesion between organic polymers and inorganic materials. Its molecular formula is C27H60O9Si4, and it is often utilized in various industrial and research applications due to its ability to improve the mechanical and thermal properties of materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vinyl-tris(tri-sec-butoxysiloxanyl)silane typically involves the reaction of vinyltrichlorosilane with tri-sec-butoxysilanol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

Vinyltrichlorosilane+3Tri-sec-butoxysilanolThis compound+3HCl\text{Vinyltrichlorosilane} + 3 \text{Tri-sec-butoxysilanol} \rightarrow \text{this compound} + 3 \text{HCl} Vinyltrichlorosilane+3Tri-sec-butoxysilanol→this compound+3HCl

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves the careful control of temperature, pressure, and reactant concentrations to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

Vinyl-tris(tri-sec-butoxysiloxanyl)silane undergoes various chemical reactions, including:

    Hydrolysis: The compound reacts with water to form silanols and sec-butanol.

    Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.

    Addition Reactions: The vinyl group can participate in addition reactions with various reagents.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of water or moisture.

    Condensation: Catalyzed by acids or bases.

    Addition Reactions: Involves reagents such as hydrogen, halogens, or other electrophiles.

Major Products Formed

    Hydrolysis: Produces silanols and sec-butanol.

    Condensation: Forms siloxane bonds, leading to polymeric structures.

    Addition Reactions: Results in the formation of various addition products depending on the reagents used.

Scientific Research Applications

Vinyl-tris(tri-sec-butoxysiloxanyl)silane has a wide range of applications in scientific research, including:

    Chemistry: Used as a coupling agent to improve the adhesion between polymers and inorganic materials.

    Biology: Employed in the modification of surfaces for biological assays and diagnostics.

    Medicine: Utilized in the development of biocompatible materials for medical devices and implants.

    Industry: Applied in the production of advanced composites, coatings, and adhesives to enhance their mechanical and thermal properties.

Mechanism of Action

The mechanism of action of Vinyl-tris(tri-sec-butoxysiloxanyl)silane involves the formation of strong covalent bonds between the silane groups and the surfaces of inorganic materials. The vinyl group can undergo polymerization or addition reactions, leading to the formation of cross-linked networks. These interactions result in improved adhesion, mechanical strength, and thermal stability of the materials.

Comparison with Similar Compounds

Similar Compounds

  • Vinyltris(2-methoxyethoxy)silane
  • Methyltris(tri-sec-butoxysilyloxy)silane
  • Vinyltris(2-ethoxyethoxy)silane

Uniqueness

Vinyl-tris(tri-sec-butoxysiloxanyl)silane is unique due to its specific combination of vinyl and tri-sec-butoxysiloxanyl groups. This structure provides a balance of reactivity and stability, making it particularly effective as a coupling agent. Compared to similar compounds, it offers enhanced performance in terms of adhesion and compatibility with various substrates.

Properties

CAS No.

60711-52-6

Molecular Formula

C38H84O12Si4

Molecular Weight

845.4 g/mol

IUPAC Name

tributan-2-yl [ethenyl-bis[tri(butan-2-yloxy)silyloxy]silyl] silicate

InChI

InChI=1S/C38H84O12Si4/c1-20-30(11)39-52(40-31(12)21-2,41-32(13)22-3)48-51(29-10,49-53(42-33(14)23-4,43-34(15)24-5)44-35(16)25-6)50-54(45-36(17)26-7,46-37(18)27-8)47-38(19)28-9/h29-38H,10,20-28H2,1-9,11-19H3

InChI Key

RDWIAMYLLHXUTB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)O[Si](OC(C)CC)(OC(C)CC)O[Si](C=C)(O[Si](OC(C)CC)(OC(C)CC)OC(C)CC)O[Si](OC(C)CC)(OC(C)CC)OC(C)CC

Origin of Product

United States

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